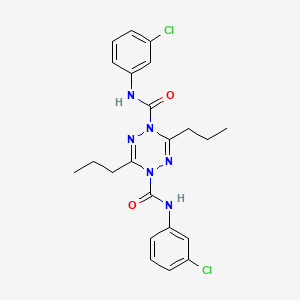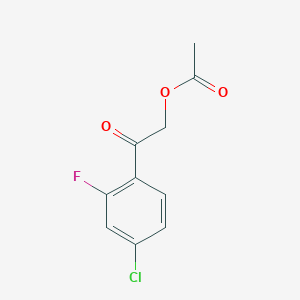
2-(4-Chloro-2-fluorophenyl)-2-oxoethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone is an organic compound that features both acetoxy and halogenated phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone typically involves the acetylation of 4-chloro-2-fluorophenylacetic acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-2-fluorobenzoic acid.
Reduction: Formation of 2-(hydroxy)-1-(4-chloro-2-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenyl compound, which may interact with enzymes or receptors in biological systems. The halogenated phenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
- 2-(Acetyloxy)-1-(4-chlorophenyl)ethanone
- 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone
- 2-(Acetyloxy)-1-(4-bromophenyl)ethanone
Uniqueness
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can significantly influence the compound’s reactivity, stability, and biological activity compared to its mono-halogenated counterparts. The combination of these halogens can also affect the compound’s physicochemical properties, such as solubility and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C10H8ClFO3 |
|---|---|
分子量 |
230.62 g/mol |
IUPAC 名称 |
[2-(4-chloro-2-fluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8ClFO3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 |
InChI 键 |
RSERAUNVHJISDG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


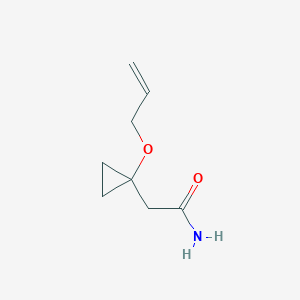
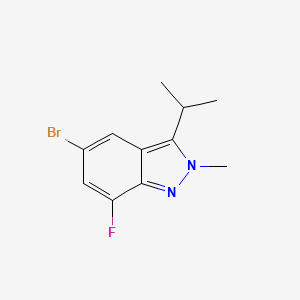
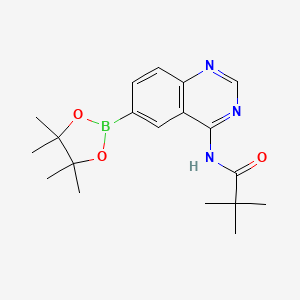
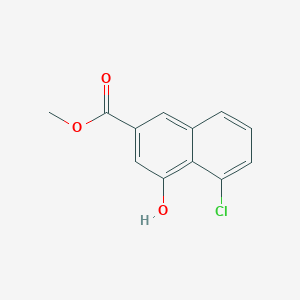
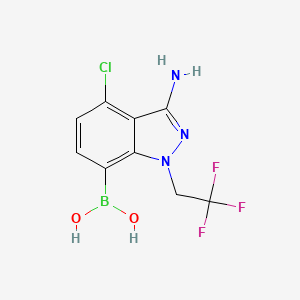
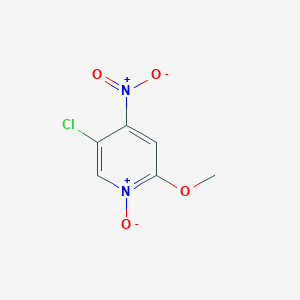
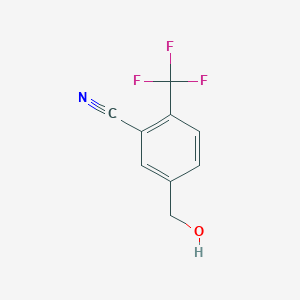
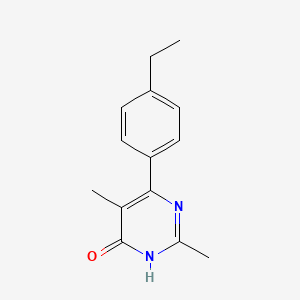
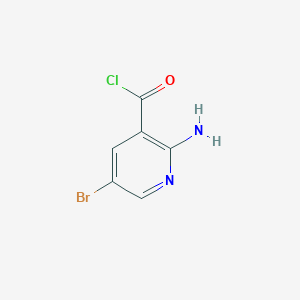
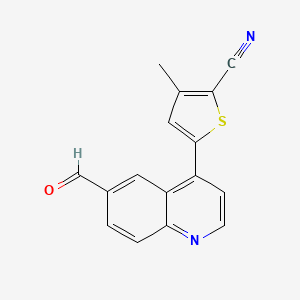
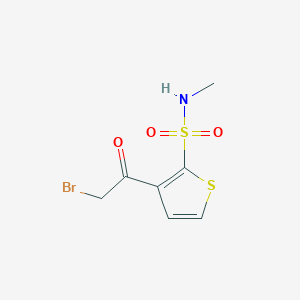

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
